molecular formula C12H17NO3 B2660102 2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide CAS No. 926242-56-0

2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide

Cat. No. B2660102
CAS RN: 926242-56-0
M. Wt: 223.272
InChI Key: MDLHUWLSMRBNNL-UHFFFAOYSA-N
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Description

2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide is a chemical compound with the CAS Number: 926242-56-0 . It has a molecular weight of 223.27 and its IUPAC name is 2-[4-(1-hydroxyethyl)phenoxy]-N,N-dimethylacetamide . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide is 1S/C12H17NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found, compounds with similar structures are often subjects of ongoing research in various fields, including medicinal chemistry, materials science, and environmental science. They may be explored for their potential uses in new drugs, materials, or technologies .

properties

IUPAC Name

2-[4-(1-hydroxyethyl)phenoxy]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLHUWLSMRBNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide

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